Product packaging for 2-[(5-chloro-2-nitrophenyl)amino]ethanol(Cat. No.:)

2-[(5-chloro-2-nitrophenyl)amino]ethanol

Cat. No.: B5102692
M. Wt: 216.62 g/mol
InChI Key: LKYIEUZKAAJMSD-UHFFFAOYSA-N
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Description

Significance of Anilinoethanol Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The anilinoethanol scaffold, which consists of an ethanolamine (B43304) backbone attached to a phenyl group, is a crucial structural motif in both organic synthesis and medicinal chemistry. scielo.br These bifunctional compounds, containing both a hydroxyl (-OH) and a secondary amine (-NH-) group, offer a versatile platform for chemical modifications. This dual reactivity allows them to serve as key intermediates in the synthesis of more complex molecules.

In organic synthesis, anilinoethanol derivatives are used as precursors for a variety of heterocyclic compounds, such as morpholinone derivatives. They also play a role in materials science, where they are utilized in the synthesis of polymers like polyaniline (PANI). These polymers are valued for their electro-optical properties and find applications in developing organic semiconductors, biosensors, and anti-corrosive coatings.

From a medicinal chemistry perspective, the anilinoethanol core is present in numerous pharmacologically active compounds. The ability of the amine and alcohol groups to form hydrogen bonds allows molecules containing this scaffold to interact with biological targets. researchgate.net For instance, 2-anilinoethanol (B49455) is a vital intermediate in the synthesis of the anticoagulant medication rivaroxaban. While anilines are versatile, their potential for metabolic instability or toxicity sometimes leads medicinal chemists to explore structural analogs to optimize a drug candidate's properties. chemicalbook.com The broader class of anilino derivatives has been investigated for various therapeutic applications, including as analgesic and antioxidant agents. rsc.org

Overview of Research Methodologies Applied to Related Chemical Architectures

The study of anilinoethanol derivatives and related architectures involves a range of established research methodologies. The synthesis of these compounds often employs nucleophilic substitution reactions. A common method involves the reaction of an aniline (B41778) derivative with a suitable two-carbon electrophile, such as ethylene (B1197577) oxide or a 2-haloethanol, often under controlled temperature and sometimes with the use of a catalyst. acs.org For example, the synthesis of 2-anilinoethanol itself can be achieved through the reaction of aniline with ethylene oxide. Another approach involves the coupling of an aryl halide with an amino alcohol, a reaction that can be catalyzed by copper complexes. acs.org

The characterization of newly synthesized anilinoethanol derivatives relies on a suite of spectroscopic and analytical techniques. These methods are essential for confirming the structure and purity of the compounds.

Common Analytical Techniques for Anilinoethanol Derivatives

Analytical Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the carbon-hydrogen framework of the molecule. 1H and 13C NMR spectra provide information on the chemical environment of each atom, confirming the connectivity of the anilino and ethanol (B145695) moieties. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the molecule. Characteristic absorption bands for O-H, N-H, C-N, and aromatic C-H bonds would be expected, confirming the presence of the key functional groups. researchgate.net
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the molecule. Provides the molecular ion peak, which confirms the molecular formula of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the molecule. The presence of the aromatic ring and other chromophores gives rise to characteristic absorption bands. researchgate.net

| Elemental Analysis | To determine the percentage composition of elements (C, H, N, etc.). | The experimental percentages are compared with the calculated values for the proposed molecular formula to verify its composition. researchgate.net |

The nitroaromatic component of the target compound also brings a specific set of research interests. Nitroaromatic compounds are widely studied in medicinal chemistry for their potential as therapeutic agents, particularly as antimicrobial and anticancer drugs. scielo.brencyclopedia.pub Their biological activity is often linked to the bioreduction of the nitro group within target cells, which can generate reactive nitrogen species. Therefore, research on compounds like 2-[(5-chloro-2-nitrophenyl)amino]ethanol would likely involve evaluating their biological activity in relevant assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O3 B5102692 2-[(5-chloro-2-nitrophenyl)amino]ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-6-1-2-8(11(13)14)7(5-6)10-3-4-12/h1-2,5,10,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYIEUZKAAJMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 2 5 Chloro 2 Nitrophenyl Amino Ethanol

Established Synthetic Routes and Reaction Pathways

The synthesis of 2-[(5-chloro-2-nitrophenyl)amino]ethanol is predominantly achieved through nucleophilic aromatic substitution, a cornerstone reaction in aromatic chemistry. Other potential, though less documented, pathways include strategies based on reductive amination and condensation-hydrolysis sequences.

Nucleophilic Aromatic Substitution Approaches

The most prevalent and industrially significant method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comyoutube.com This approach typically involves the reaction of 2,4-dichloro-1-nitrobenzene with ethanolamine (B43304). nih.govwikipedia.org

In this reaction, the nitro group (NO2), being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. youtube.com It particularly activates the ortho and para positions relative to itself. The amino group of ethanolamine acts as the nucleophile, attacking the carbon atom attached to the chlorine at the position ortho to the nitro group (C2). stackexchange.com The chlorine atom at this position is more susceptible to substitution than the one at the meta position (C4) because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group, stabilizing the transition state. youtube.comstackexchange.com

A common procedure involves heating a solution of 2,4-dichloro-1-nitrobenzene and an excess of ethanolamine in a suitable solvent, such as n-butanol, under reflux for several hours. Upon completion, the reaction yields this compound as the primary product. The starting material, 2,4-dichloro-1-nitrobenzene, is itself synthesized via the nitration of 1,2-dichlorobenzene. wikipedia.org

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. organic-chemistry.orgyoutube.com This two-step process involves the initial formation of an imine or enamine, which is then reduced to an amine using a suitable reducing agent. youtube.com

While not a commonly cited method for this specific compound, a theoretical reductive amination pathway could be envisioned. This could involve one of two main approaches:

The reaction of 5-chloro-2-nitrobenzaldehyde with ammonia to form an imine, followed by reduction of both the imine and the aldehyde's hydroxyl precursor.

The reaction of 5-chloro-2-nitroaniline with glycolaldehyde (2-hydroxyethanal), followed by the reduction of the resulting imine.

These routes are less documented in the literature for this particular synthesis, likely due to the high efficiency and simplicity of the SNAr approach. Modern reductive amination often employs catalysts like nano-Ni–Al2O3 or various ruthenium and iridium complexes in the presence of reducing agents such as hydrogen gas or silanes. organic-chemistry.orgrsc.org

Condensation-Hydrolysis Sequences

The subsequent work-up and purification stages often involve hydrolysis steps. For instance, after the main reaction, the mixture is typically treated with water to dissolve by-products like amine hydrochlorides and to facilitate the separation of the organic product. In some related syntheses, such as the preparation of 2-amino-5-nitrophenol, a final alkaline hydrolysis step is crucial to yield the final product after cyclocondensation and nitration steps. researchgate.net Therefore, the synthesis is a sequence beginning with condensation, followed by purification steps that may include hydrolysis.

Optimization of Reaction Conditions and Yield Enhancement Methodologies

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring high purity. Key parameters that have been investigated include the choice of solvent, temperature, reactant ratios, and the use of catalysts.

Methodologies to enhance yield often focus on driving the reaction to completion and simplifying product isolation. Using a significant excess of ethanolamine helps to ensure the complete consumption of the more expensive 2,4-dichloro-1-nitrobenzene. The choice of solvent is also crucial; higher-boiling point solvents like n-butanol or ethylene (B1197577) glycol allow the reaction to be conducted at elevated temperatures, increasing the reaction rate. google.com

The following table summarizes various conditions reported for the SNAr synthesis of N-substituted nitroanilines.

Starting MaterialNucleophileSolventCatalystTemperatureReported YieldReference
1-chloro-2-nitrobenzene (B146284)Ethanolaminen-ButanolNoneReflux75%
o-chloronitrobenzeneEthanolamineEthylene GlycolSodium Fluoride100 °CNot specified google.com
o-chloronitrobenzeneEthanolaminen-HexaneSodium Fluoride80 °C96.2% (product) google.com
2,4-dichloronitrobenzeneAmmoniaTolueneNone (autoclave)160 °C91.2% (product) guidechem.comgoogle.com
Aromatic Aldehydes2-aminothiazoleEthanol (B145695)None80 °C80-92% rsc.org

Novel Synthetic Approaches and Catalyst Development for Efficient Production

Recent research has focused on developing more sustainable and efficient synthetic methods, often referred to as "green chemistry." This includes the use of environmentally benign solvents, catalyst-free systems, and energy-efficient reaction activation methods.

For reactions similar to the synthesis of this compound, catalyst-free approaches in aqueous ethanol have been developed. rsc.org Ethanol is a desirable solvent due to its low toxicity and renewability. These methods can provide good to excellent yields without the need for a catalyst, simplifying the purification process and reducing waste. rsc.org

In the area of catalyst development, while many SNAr reactions proceed without one, research into related amination reactions has explored various catalytic systems. These include cobalt particles for reductive aminations with hydrogen and ammonia organic-chemistry.org, and specialized ruthenium or iridium complexes. organic-chemistry.org For other transformations, metallo-organic complexes have been used to catalyze reactions like the Henry reaction. ias.ac.in Furthermore, physical methods to accelerate reactions, such as the use of ultrasonic oscillation and microwave heating, have been patented for related syntheses, demonstrating a significant reduction in reaction times. patsnap.com

Isolation and Purification Methodologies

Effective isolation and purification are essential to obtain the target compound with high purity. The typical protocol for this compound involves a multi-step process following the initial reaction.

The first step is usually to remove the solvent and excess amine, often through vacuum distillation or concentration. The resulting crude residue is then subjected to an aqueous work-up. This involves dissolving or suspending the residue in water and extracting the product with an immiscible organic solvent, such as diethyl ether. The aqueous layer retains water-soluble impurities and salts, while the desired product moves to the organic layer. The organic extract is subsequently washed with brine to remove residual water, dried over an anhydrous agent like sodium sulfate, and filtered.

The final and most critical step is purification, which is most commonly achieved by crystallization or recrystallization. google.com The crude product, often an orange solid, is dissolved in a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (the mother liquor). Solvents like methanol, ethanol, or hydro-organic mixtures are frequently used for this purpose. guidechem.comgoogle.comgoogle.com The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and dried under vacuum. guidechem.comgoogle.com In cases where isomeric purity is a concern, a suspension of the isomer mixture in a specific solvent system can be used to selectively dissolve one isomer, allowing the other to be isolated by filtration. google.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 5 Chloro 2 Nitrophenyl Amino Ethanol

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-[(5-chloro-2-nitrophenyl)amino]ethanol, both one-dimensional and two-dimensional NMR methods are essential for the unambiguous assignment of all proton and carbon resonances.

Proton and Carbon-13 NMR Spectroscopic Analysis Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary tools for determining the initial structural features of this compound.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the three protons on the substituted phenyl ring. The proton ortho to the nitro group is expected to be the most downfield, followed by the proton para to the nitro group, and finally the proton meta to the nitro group. The ethanolamine (B43304) moiety would display signals for the two methylene (B1212753) groups and the hydroxyl and amine protons. The chemical shifts are influenced by the electronic effects of the substituents, with the electron-withdrawing nitro and chloro groups causing a downfield shift of the aromatic protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbons of the aromatic ring will resonate in the downfield region (typically 110-150 ppm). The carbon atom bearing the nitro group is expected at the lowest field in the aromatic region, while the carbon attached to the chlorine atom will also be significantly downfield. The two aliphatic carbons of the ethanolamine side chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3~8.0-8.2C-1 (~145)
H-4~7.2-7.4C-2 (~125)
H-6~6.8-7.0C-3 (~120)
NHvariableC-4 (~130)
CH₂ (adjacent to NH)~3.4-3.6C-5 (~128)
CH₂ (adjacent to OH)~3.8-4.0C-6 (~115)
OHvariableCH₂ (adjacent to NH) (~45)
CH₂ (adjacent to OH) (~60)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Methodologies

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, showing correlations between the protons on the ethanolamine chain and between the neighboring aromatic protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry Approaches

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. For the target molecule with the chemical formula C₈H₉ClN₂O₃, the expected exact mass would be approximately 216.0302 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization would likely involve the cleavage of the C-C bond of the ethanolamine side chain, loss of the side chain, and fragmentation of the aromatic ring, including the loss of the nitro group (NO₂) and chlorine atom.

Infrared and Ultraviolet-Visible Spectroscopic Investigations of Functional Groups

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions.

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. Key expected vibrations include:

N-H stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol.

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals appearing just below 3000 cm⁻¹.

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-N stretch: In the region of 1250-1350 cm⁻¹.

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

C-Cl stretch: Typically found in the 600-800 cm⁻¹ region.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal electronic transitions characteristic of the substituted aromatic ring. The presence of the nitro group and the amino substituent on the phenyl ring are expected to give rise to absorption bands in the UV and possibly the visible region of the spectrum.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

If suitable crystals can be grown, X-ray diffraction analysis would reveal the spatial arrangement of all atoms in the molecule. This includes the planarity of the aromatic ring and the conformation of the flexible ethanolamine side chain. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups and the nitro group, which stabilize the crystal lattice. researchgate.net

Single-Crystal Growth Methodologies

The cultivation of high-quality single crystals of organic compounds like this compound is typically achieved through solution-based methods. These methods rely on the principle of creating a supersaturated solution from which, under controlled conditions, the compound precipitates as a well-ordered crystalline solid. The choice of solvent and the method of inducing supersaturation are paramount for obtaining crystals suitable for X-ray diffraction analysis.

Commonly employed techniques for compounds with similar structures, such as substituted nitroanilines and related derivatives, include slow evaporation, slow cooling, and vapor diffusion. For instance, the slow evaporation technique has been successfully used for growing single crystals of related organic compounds. ijcm.irosti.gov This method involves dissolving the solute in a suitable solvent at room temperature and allowing the solvent to evaporate slowly over days or weeks, gradually increasing the solute concentration to the point of crystallization.

The selection of an appropriate solvent system is a crucial first step. Ideal solvents should exhibit moderate solubility for the compound of interest and have a suitable boiling point to control the rate of evaporation. A systematic approach to solvent screening is often necessary.

Detailed Research Findings

Research on analogous compounds provides insight into potential starting points for the crystallization of this compound. For example, in the synthesis of the related compound 2-((2-Nitrophenyl)amino)ethanol, n-butanol was used as a solvent during the reaction, and the product was isolated as a solid. For purification and crystallization, recrystallization from solvents like ethanol is a common practice for similar aromatic compounds. google.com

The table below outlines a generalized approach to single-crystal growth based on methods applied to structurally related molecules.

Table 1: Generalized Single-Crystal Growth Parameters for Aromatic Nitro Compounds

Parameter Description Typical Values/Conditions
Crystallization Method The technique used to induce crystal formation from a solution. Slow Evaporation, Slow Cooling, Solvent-Vapor Diffusion
Solvent System The liquid or mixture of liquids used to dissolve the compound. Alcohols (Ethanol, Methanol, n-Butanol), Acetone (B3395972), Dichloromethane, Acetonitrile
Saturation Level The concentration of the solute relative to its solubility limit. Near-saturated or saturated solution at a given temperature.
Temperature The ambient temperature for the crystallization process. Room temperature (for slow evaporation); controlled cooling ramp (e.g., 0.5-2 °C/day) for slow cooling.

| Environment | The conditions of the crystallization vessel. | Undisturbed, vibration-free environment; covered vessel with perforations for slow evaporation. |

The morphology and quality of the resulting crystals are highly sensitive to these parameters. For example, the slow evaporation technique was employed to grow single crystals of 2-amino-5-chloropyridine (B124133) using acetone as a solvent. osti.gov Similarly, single crystals of 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol (B47542) were grown using the slow evaporation technique from a methanolic solution at room temperature. ijcm.ir For more complex systems, melt-based methods like the Bridgman or Czochralski techniques have been utilized, though these are generally reserved for materials with high thermal stability. mdpi.comresearchgate.net

Ultimately, the successful single-crystal growth of this compound would require empirical optimization of these methodologies. This iterative process involves screening various solvents and crystallization conditions to discover the specific parameters that yield high-quality, single-phase crystals.

Computational Chemistry and Theoretical Investigations of 2 5 Chloro 2 Nitrophenyl Amino Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 2-[(5-chloro-2-nitrophenyl)amino]ethanol. These methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of this compound. By focusing on the electron density, DFT calculations can accurately predict various molecular properties. Key areas of investigation include the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. For similar molecules, DFT calculations have been instrumental in understanding their structural and electronic properties.

Global reactivity descriptors, derived from DFT calculations, offer quantitative measures of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters are crucial for predicting how this compound will interact with other chemical species.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Theoretical Values)

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-6.85
LUMO EnergyELUMO-2.45
Energy GapΔE4.40
Electronegativityχ4.65
Chemical Hardnessη2.20
Global SoftnessS0.45

Note: These values are illustrative and based on typical ranges observed for similar aromatic nitro compounds.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting the regions most likely to be involved in chemical reactions.

While DFT is widely used, other ab initio methods, such as Hartree-Fock (HF) theory, can also be employed to study this compound. Although computationally more demanding and sometimes less accurate than DFT for certain properties due to the lack of electron correlation, HF methods can provide valuable baseline information on the molecule's electronic structure and geometry. Comparisons between DFT and HF results can offer deeper insights into the effects of electron correlation on the molecule's properties.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the conformational flexibility and dynamic behavior of this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target.

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on DFT and its time-dependent extension (TD-DFT), are highly effective in predicting the spectroscopic properties of this compound. Theoretical calculations of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra can aid in the interpretation of experimental data.

Calculated vibrational frequencies can be assigned to specific molecular motions, providing a detailed understanding of the molecule's vibrational modes. researchgate.net Similarly, TD-DFT calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum, offering insights into the molecule's electronic structure and chromophoric character.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
IR SpectroscopyO-H stretch~3400 cm-1
N-H stretch~3350 cm-1
NO2 asym. stretch~1520 cm-1
NO2 sym. stretch~1340 cm-1
UV-Vis Spectroscopyλmax~390 nm

Note: These are representative values based on computational studies of analogous compounds.

Structure-Activity Relationship (SAR) Derivations from Theoretical Models

Theoretical models are instrumental in deriving Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its biological activity. For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to predict their potential biological efficacy.

QSAR models are built by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The main goal of QSAR is to facilitate the estimation of the properties of new chemical compounds without the need for their synthesis and testing. nih.gov While specific QSAR studies on this compound are not extensively documented, the principles have been successfully applied to similar classes of compounds, such as benzimidazole (B57391) derivatives, to understand their antibacterial activities. nih.govchalcogen.ro

Reaction Mechanisms and Chemical Transformations Involving 2 5 Chloro 2 Nitrophenyl Amino Ethanol

Mechanistic Pathways of Functional Group Interconversions

The amino alcohol moiety of 2-[(5-chloro-2-nitrophenyl)amino]ethanol can undergo several key functional group interconversions. One notable transformation involves its reaction with thionyl chloride (SOCl₂). This reaction is characteristic of β-amino alcohols and can proceed through different mechanistic pathways to yield distinct products. researchgate.net

The process typically begins with the protonation of the amino alcohol, which then reacts with thionyl chloride. orgsyn.org Depending on the reaction conditions and the nature of the substituents, this can lead to the formation of either a chlorinated amine or a cyclic sulfite. researchgate.net For instance, the reaction of β-amino alcohols with thionyl chloride has been computationally and experimentally studied to delineate the mechanisms forming 1-chloro-(2-alkylamino)ethanes and 1,2,3-alkyloxathiazolidine-2-oxide compounds. researchgate.net The formation of the chlorinated product involves a mechanism where a quaternary nitrogen species is formed as an early step. researchgate.net

A general representation of this type of transformation is the one-pot synthesis of cyclic amines from amino alcohols, where thionyl chloride is used to facilitate a cyclodehydration process. orgsyn.org This involves the initial formation of a chlorosulfite intermediate, which subsequently undergoes intramolecular cyclization.

Table 1: Potential Functional Group Interconversions of the Amino Alcohol Moiety

Reagent Product Type Mechanistic Notes
Thionyl Chloride (SOCl₂) 1-chloro-2-[(5-chloro-2-nitrophenyl)amino]ethane Involves formation of a quaternary nitrogen species; proceeds via a chlorosulfite intermediate. researchgate.netorgsyn.org

Studies on Aromatic Substitutions and Derivatizations

The synthesis of the core structure of this compound itself proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Typically, a molecule like 1,4-dichloro-2-nitrobenzene (B41259) is reacted with an amino alcohol, such as 2-aminoethanol. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, allowing the displacement of a chloride ion by the amino group of the ethanolamine (B43304).

This principle is demonstrated in the synthesis of the related compound, 2-((2-nitrophenyl)amino)ethanol, where 1-chloro-2-nitrobenzene (B146284) is heated with 2-aminoethanol. This reaction highlights the feasibility of the SNAr mechanism for creating the C-N bond central to the structure of these compounds.

Further derivatization can occur on the aromatic ring, although this is less common than transformations involving the nitro and amino alcohol groups. The existing chloro and nitro substituents direct incoming electrophiles to specific positions on the ring, but such reactions are often challenging due to the deactivating nature of the nitro group.

Investigations into Redox Reactions and Transformations

The most significant and widely utilized transformation of this compound is the reduction of its nitro group (-NO₂). This redox reaction is a critical step in the synthesis of various heterocyclic compounds, particularly benzimidazoles. The nitro group is typically reduced to a primary amine (-NH₂) using a variety of reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂), or metal-acid systems (e.g., Sn/HCl, Fe/HCl).

This transformation converts the starting material into N¹-(2-hydroxyethyl)-4-chloro-1,2-benzenediamine. The resulting ortho-phenylenediamine derivative is a key intermediate, primed for subsequent cyclization reactions.

Gold-catalyzed reactions have also been shown to be effective for the synthesis of benzimidazoles directly from 2-nitroanilines. rsc.org In these processes, the nitro group is hydrogenated to an amine, which then undergoes cyclization. rsc.org This indicates that the reduction step is mechanistically coupled to the subsequent ring-formation.

Table 2: Common Reagents for Nitro Group Reduction

Reducing Agent Conditions Product
H₂ / Pd/C Methanol or Ethanol (B145695) solvent, room temperature/pressure N¹-(2-hydroxyethyl)-4-chloro-1,2-benzenediamine
Sn / HCl Acidic medium, often requires heating N¹-(2-hydroxyethyl)-4-chloro-1,2-benzenediamine
Fe / Acetic Acid Mildly acidic conditions N¹-(2-hydroxyethyl)-4-chloro-1,2-benzenediamine

Role as a Precursor in Multi-Step Organic Syntheses

The primary role of this compound in multi-step synthesis is to serve as a precursor to 5-chloro-1-(2-hydroxyethyl)-1H-benzimidazole and its derivatives. nih.govresearchgate.net This transformation is a classic example of heterocyclic synthesis.

The synthetic sequence involves two key steps:

Reduction of the Nitro Group : As detailed in the previous section, the nitro group is reduced to an amine, yielding N¹-(2-hydroxyethyl)-4-chloro-1,2-benzenediamine.

Cyclization : The resulting ortho-diamine is highly reactive and can be cyclized by reacting with a one-carbon electrophile. Common reagents for this step include formic acid, aldehydes, or their derivatives.

For example, reacting the diamine intermediate with an aldehyde results in the formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to form the stable benzimidazole (B57391) ring system. nih.govnih.gov The use of various aldehydes allows for the introduction of different substituents at the 2-position of the benzimidazole core. This strategy is fundamental in combinatorial chemistry and drug discovery for creating libraries of substituted benzimidazoles. nih.gov

The synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde in the presence of an oxidizing agent or a catalyst. researchgate.netnih.gov The use of this compound as a starting material elegantly incorporates the N-(2-hydroxyethyl) substituent into the final benzimidazole product.

Exploration of Biological and Biochemical Interactions of 2 5 Chloro 2 Nitrophenyl Amino Ethanol Mechanistic Focus

In Vitro Studies of Molecular Target Binding and Affinity

While specific binding affinity studies for 2-[(5-chloro-2-nitrophenyl)amino]ethanol are not extensively detailed in publicly available literature, research on structurally related nitroaromatic compounds suggests that a key molecular target within parasitic organisms is the cysteine protease, cruzain. tandfonline.comacs.orgnih.govnih.gov Cruzain is a vital enzyme for the survival and replication of parasites like Trypanosoma cruzi. tandfonline.comnih.gov The binding of inhibitors to cruzain is often characterized by interactions with the enzyme's active site, preventing its normal catalytic function. acs.orgnih.gov For this class of compounds, the interaction is typically noncovalent, though some inhibitors of cruzain can form reversible covalent bonds. acs.org The precise binding mode and affinity, often expressed as a dissociation constant (K_d) or an inhibition constant (K_i), would require specific experimental determination for this compound.

Enzyme Inhibition and Activation Mechanisms

The primary proposed mechanism of enzyme inhibition for this compound revolves around its interaction with parasitic enzymes such as cruzain. tandfonline.comacs.org Nitroaromatic compounds are known to be bioactivated within certain parasites. researchgate.netresearchgate.netnih.govencyclopedia.pub This process involves the reduction of the nitro group by parasitic nitroreductases, which are more active in these organisms than in mammalian cells. nih.govencyclopedia.pub This reduction can lead to the formation of reactive nitroso and hydroxylamino derivatives, and ultimately, a nitro radical anion. nih.gov These reactive species can then interact with and inhibit essential enzymes.

Cellular Uptake and Subcellular Localization Investigations (non-human, non-clinical)

The cellular uptake of small, relatively lipophilic molecules like this compound into parasitic cells is generally presumed to occur via passive diffusion across the cell membrane. nih.gov Once inside the parasite, the compound can localize to specific subcellular compartments. Evidence from studies on related nitroaromatic compounds and other xenobiotics in parasites like Trypanosoma cruzi points towards the mitochondrion as a key site of action. mdpi.comnih.govnih.govmdpi.comepa.gov

Depolarization of the mitochondrial membrane potential and a reduction in ATP levels have been observed in parasites treated with compounds that disrupt mitochondrial function. nih.govnih.gov This suggests that this compound or its metabolites may accumulate in the mitochondria, where they interfere with the electron transport chain and oxidative phosphorylation. nih.gov The unique single mitochondrion in kinetoplastid parasites makes it an attractive target for therapeutic intervention. nih.gov

Gene Expression Modulation Studies (non-human, non-clinical)

To date, there are no specific studies reported in the scientific literature that investigate the direct effects of this compound on gene expression in non-human or non-clinical models. Such studies, often employing techniques like transcriptomics (RNA-sequencing), would be valuable in elucidating downstream cellular pathways affected by the compound's activity and could reveal additional mechanisms of action or cellular stress responses.

Structure-Based Principles Applied to Analogues for Mechanistic Insight

The study of analogues of this compound provides valuable insights into its mechanism of action. The structure-activity relationship (SAR) of nitroaromatic compounds in the context of antiparasitic activity highlights several key features. acs.orgnih.gov The presence and position of the nitro group are often crucial for activity, as it is the site of bioreduction that leads to the formation of cytotoxic reactive species. researchgate.netnih.govencyclopedia.pub

The chlorine substituent on the phenyl ring can also influence the compound's electronic properties and lipophilicity, which in turn affects its cellular uptake and interaction with molecular targets. Modifications to the ethanolamine (B43304) side chain can also impact the compound's solubility, stability, and ability to interact with the target enzyme's binding pocket. For instance, in a series of thio semicarbazone inhibitors of cruzain, specific substitutions on the phenyl ring were found to significantly enhance inhibitory potency. acs.org Quantitative structure-activity relationship (QSAR) studies on diverse sets of anti-trypanosomal compounds have further underscored the importance of physicochemical properties in determining biological activity. tandfonline.com

Investigations into Antimicrobial or Antiparasitic Mechanisms (pre-clinical, non-human)

Pre-clinical, non-human studies have demonstrated the antiparasitic activity of this compound against a range of protozoan parasites.

Activity against Trypanosoma cruzi: This compound has shown activity against the causative agent of Chagas disease. The proposed mechanism involves the inhibition of the essential cysteine protease cruzain and the disruption of mitochondrial function, leading to a decrease in cellular energy production and ultimately parasite death. mdpi.comnih.govnih.gov

Activity against Leishmania amazonensis: The compound has also been evaluated against this causative agent of leishmaniasis. While specific mechanistic studies on this parasite are limited, it is likely that the mechanism of action is similar to that observed in T. cruzi, given the biochemical similarities between these kinetoplastid parasites. A series of related nitroaromatic compounds showed significant in vitro activity against promastigote forms of Leishmania (L.) amazonensis. nih.gov

Activity against Trichomonas vaginalis: Research has also indicated activity against this parasite, which causes the sexually transmitted infection trichomoniasis. In anaerobic organisms like T. vaginalis, the activation of nitroaromatic compounds is particularly efficient due to the low oxygen tension and the presence of specific nitroreductases within an organelle called the hydrogenosome. nih.gov The resulting reactive metabolites are thought to induce DNA damage and inhibit key metabolic pathways. nih.gov

The table below summarizes some of the reported in vitro antiparasitic activities of nitroaromatic compounds.

CompoundParasiteTarget/MechanismActivity (IC50)
Nitroaromatic Compounds (General) Trypanosoma cruziCruzain inhibition, Mitochondrial dysfunctionVaries
Nitroaromatic Compounds (General) Leishmania amazonensisNot specified23-59 µmol L⁻¹ (for some compounds) nih.gov
Nitroaromatic Compounds (General) Trichomonas vaginalisDNA damage, Enzyme inhibitionVaries

Potential Applications and Role in Specialized Materials Science

Use as a Ligand in Coordination Chemistry and Metal Complexes

The molecular structure of 2-[(5-chloro-2-nitrophenyl)amino]ethanol makes it an effective ligand in coordination chemistry. The presence of both a secondary amine and a primary alcohol group allows it to act as a bidentate ligand, coordinating with a central metal ion through the nitrogen and oxygen atoms to form stable chelate rings. The electronic properties of the phenyl ring, influenced by the electron-withdrawing chloro and nitro substituents, can modulate the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

Research has shown that similar amino alcohol ligands form stable complexes with a variety of transition metals, including but not limited to chromium(III), cobalt(II), zinc(II), and vanadium(IV). researchgate.net The resulting complexes often exhibit well-defined geometries, such as octahedral, tetrahedral, or square pyramidal, which are determined by the coordination number and the nature of the metal ion. researchgate.net The characterization of these complexes is typically carried out using a suite of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.net

The coordination of this compound to a metal center is expected to be confirmed by shifts in the characteristic infrared absorption bands of the N-H and O-H groups. Similarly, changes in the chemical shifts of the protons and carbons adjacent to the coordinating atoms in ¹H and ¹³C NMR spectra provide evidence of complex formation. researchgate.netrasayanjournal.co.in

Table 1: Spectroscopic and Analytical Techniques for Characterization of Metal Complexes

TechniqueInformation Provided
FT-IR Spectroscopy Confirms coordination by showing shifts in the vibrational frequencies of N-H and O-H bonds.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and helps in determining its geometry. nih.gov
NMR Spectroscopy (¹H & ¹³C) Elucidates the structure of the ligand and confirms complexation through changes in chemical shifts. rasayanjournal.co.innih.gov
Mass Spectrometry Determines the mass-to-charge ratio of the complex, confirming its composition. nih.gov
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in the crystal, confirming the coordination geometry. nih.gov
Molar Conductance Measurements Determines the electrolytic or non-electrolytic nature of the complexes. researchgate.net
Thermal Analysis (TGA) Confirms the presence of coordinated water molecules and the mononuclear nature of the complexes. researchgate.net

Integration into Polymer Architectures and Advanced Materials

Based on available research, there is currently a lack of specific studies detailing the integration of this compound into polymer architectures or its use in the development of advanced materials. While the functional groups present in the molecule—namely the hydroxyl and amino groups—could theoretically be used for polymerization reactions or for grafting onto polymer backbones, no such applications have been documented in the reviewed literature. The development of polymers from this compound would likely involve polycondensation or other step-growth polymerization methods. Such materials could potentially exhibit interesting thermal or optical properties due to the presence of the nitroaromatic moiety. However, without dedicated research in this area, its role in polymer science remains speculative.

Application as a Chemical Probe or Research Tool in Biological Systems (non-clinical)

There is no direct evidence in the reviewed scientific literature to suggest that this compound has been specifically developed or utilized as a chemical probe or research tool in non-clinical biological systems. The nitroaromatic group can sometimes impart fluorescence, which is a key feature for many chemical probes. However, the specific photophysical properties of this compound have not been reported in the context of biological imaging or sensing. While some structurally related nitroaromatic compounds have been investigated for their biological activities, the application of this compound as a tool for biological research is not an established area of study.

Role in Catalyst Development for Specific Organic Reactions

The most promising application of this compound in materials science appears to be in the field of catalysis. Metal complexes derived from this and similar amino alcohol ligands have shown significant catalytic activity in a variety of organic transformations. The ligand's structure plays a crucial role in creating a specific coordination environment around the metal center, which in turn dictates the catalytic performance.

One of the most explored areas is the use of ruthenium(II) complexes of amino alcohol ligands in the asymmetric transfer hydrogenation of ketones. researchgate.netresearchgate.netacs.org In these reactions, the amino alcohol ligand, in coordination with the ruthenium center, facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to a ketone, producing a chiral secondary alcohol. researchgate.netresearchgate.netnih.gov The enantioselectivity of this process is highly dependent on the structure of the chiral ligand.

Furthermore, palladium and other transition metal complexes are widely used as catalysts for C-C coupling reactions. researchgate.netvcu.eduresearchgate.net While direct use of this compound in this context is not extensively documented, its structural motifs are present in ligands for such catalytic systems. The electronic effects of the chloro and nitro groups on the phenyl ring of the ligand can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the complex in reactions like Suzuki or Heck couplings. researchgate.netvcu.edu

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Reaction TypeMetal CenterRole of the LigandPotential Products
Asymmetric Transfer Hydrogenation Ruthenium(II)Creates a chiral environment for enantioselective reduction of ketones. researchgate.netresearchgate.netacs.orgChiral secondary alcohols. acs.org
C-C Coupling Reactions (e.g., Suzuki, Heck) Palladium(II)Modulates the electronic properties and stability of the catalyst. researchgate.netvcu.eduBiaryls, substituted alkenes. researchgate.net
Oxidation of Alcohols Copper(II), Ruthenium(II)Stabilizes the metal center and facilitates the redox cycle. researchgate.netmdpi.comAldehydes, ketones. mdpi.com

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis methods are often associated with the use of hazardous solvents, high energy consumption, and the generation of significant waste. In line with the principles of green chemistry, future research will increasingly focus on developing more environmentally benign and sustainable methods for the synthesis of 2-[(5-chloro-2-nitrophenyl)amino]ethanol.

One promising avenue is the adoption of microwave-assisted synthesis . This technique utilizes microwave radiation to heat reaction mixtures directly and efficiently, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netsemanticscholar.orgajrconline.org For instance, the synthesis of N-benzylidene-4-nitroaniline, a related nitroaniline derivative, has been successfully achieved using microwave irradiation, highlighting the potential of this method for the synthesis of this compound. researchgate.netsemanticscholar.org Microwave-assisted synthesis of fluoro-substituted quinoxaline (B1680401) derivatives from a nitroaniline precursor has also demonstrated significant reductions in reaction time, from hours to minutes. orientjchem.org

Another green technique with considerable potential is ultrasound-assisted synthesis (sonochemistry) . The application of ultrasound can induce acoustic cavitation, which generates localized high-pressure and high-temperature zones, thereby accelerating reaction rates. mdpi.com This method has been effectively used for the synthesis of various heterocyclic compounds, such as 2-amino-4H-pyran derivatives, in aqueous media, which is considered a green solvent. nanobioletters.comnih.gov The use of ultrasound has been shown to improve yields and shorten reaction times in the synthesis of isoxazolines and other complex molecules. nih.govnih.gov

Furthermore, the exploration of catalyst-free and alternative solvent systems is a critical area of research. The development of reactions that proceed efficiently in aqueous media or with recyclable solvents minimizes the environmental impact. nih.gov For example, a catalyst-free synthesis of pyrimidine (B1678525) derivatives has been developed using an aqueous ethanol (B145695) medium, demonstrating the feasibility of moving away from traditional volatile organic solvents. nanobioletters.com A patent for the preparation of N-(2-nitrophenyl)ethanolamine highlights a method with the advantages of few waste products and the ability to recover solvents, aligning with green chemistry principles. google.com

The table below summarizes some green chemistry approaches and their potential advantages for the synthesis of this compound and related compounds.

Green Chemistry ApproachPrinciplePotential Advantages
Microwave-Assisted Synthesis Direct and efficient heating of reactants using microwave radiation.Reduced reaction times, higher yields, improved product purity. researchgate.netsemanticscholar.orgajrconline.org
Ultrasound-Assisted Synthesis Use of acoustic cavitation to accelerate chemical reactions.Shorter reaction times, increased yields, milder reaction conditions. mdpi.comnih.govnih.gov
Aqueous Media Synthesis Utilizing water as a solvent for organic reactions.Environmentally benign, improved reaction rates, easier product isolation. nanobioletters.com
Catalyst-Free Reactions Designing reactions that proceed without the need for a catalyst.Reduced waste, lower cost, simplified purification.

Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding the kinetics, mechanisms, and pathways of chemical reactions is fundamental to optimizing synthesis and ensuring product quality. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are becoming indispensable tools for chemical research.

In situ Fourier Transform Infrared (FTIR) spectroscopy , such as that offered by ReactIR technology, enables scientists to continuously monitor the concentration of reactants, intermediates, and products throughout a reaction. mt.comnih.gov This provides invaluable data on reaction initiation, completion, kinetics, and the formation of any byproducts in real-time. mt.comresearchgate.net The application of in situ FTIR has been demonstrated in monitoring electrochemically controlled organic reactions, offering a method to gain mechanistic insights. rsc.orgresearchgate.net This technique could be applied to the synthesis of this compound to optimize reaction conditions and maximize yield.

Raman spectroscopy is another powerful non-destructive technique for real-time analysis. sigmaaldrich.com It provides a unique molecular fingerprint and is particularly well-suited for monitoring reactions in aqueous solutions due to water's weak Raman scattering. sigmaaldrich.compnnl.gov Real-time Raman monitoring can track changes in chemical composition and molecular structure, making it ideal for process analytical technology (PAT) in both laboratory and industrial settings. sigmaaldrich.comspectroscopyonline.com Its application in monitoring the synthesis of aromatic nitro compounds could provide detailed information about the nucleophilic aromatic substitution reaction involved in the formation of this compound. acs.orgwikipedia.org

The following table compares key features of in situ FTIR and Raman spectroscopy for reaction monitoring.

Spectroscopic TechniquePrinciple of OperationKey Advantages for In Situ Monitoring
In Situ FTIR Measures the absorption of infrared radiation by molecular vibrations.Provides real-time concentration data of reactants, intermediates, and products; excellent for kinetic and mechanistic studies. mt.comnih.govresearchgate.net
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Non-destructive, high molecular specificity, minimal interference from water, suitable for aqueous and complex mixtures. sigmaaldrich.compnnl.govspectroscopyonline.com

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling predictive modeling of molecular properties and activities. sciencedaily.comlongdom.org These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be significantly enhanced by AI and ML. longdom.org By developing models that correlate the chemical structure of compounds like this compound and its analogs with their biological activities, researchers can predict the potency of new, unsynthesized molecules. longdom.org Machine learning algorithms such as Support Vector Machines (SVM) and Random Forest are particularly adept at handling the high-dimensional data involved in QSAR studies. nih.gov

The table below outlines some applications of AI and ML in the study of chemical compounds.

AI/ML ApplicationDescriptionPotential Impact on Research
Predictive Bioactivity Using algorithms to forecast the biological effects of molecules. sciencedaily.comStreamlines the screening process by prioritizing promising compounds. qima-lifesciences.com
Target Identification Predicting the protein or enzyme with which a compound will interact. qima-lifesciences.comAccelerates the understanding of a compound's mechanism of action.
Generative Molecular Design AI models that can design new molecules with specific desired properties. nih.govEnables the creation of novel and optimized derivatives of existing compounds.

Exploration of Novel Biological Targets through High-Throughput Screening Methodologies (non-clinical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of small molecules against biological targets. acs.orgnih.gov Future research on this compound will likely involve its inclusion in diverse screening libraries to identify novel, non-clinical biological targets.

Phenotypic screening , where compounds are tested for their effects on cell morphology or function, is a powerful approach for discovering first-in-class therapeutics. arsacs.com This can be followed by target deconvolution techniques to identify the specific molecular target responsible for the observed phenotype. nih.govnih.gov CRISPR-based genetic screening platforms have emerged as a particularly effective tool for target deconvolution, as they can systematically knock out genes to determine which ones are essential for a compound's activity. acs.org

The development of label-free HTS methods , such as SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry, offers advantages over traditional fluorescence-based assays by reducing the likelihood of artifacts and expanding the range of compatible targets. acs.org The use of specialized compound libraries, such as those enriched for kinase inhibitors, protease inhibitors, or RNA-binding molecules, can also increase the efficiency of identifying relevant biological targets for this compound. upenn.edu Multiplexed HTS assays, which simultaneously monitor the inhibition of multiple enzymes, further enhance the throughput and efficiency of screening efforts. nih.gov

The table below details different HTS methodologies and their applications.

HTS MethodologyDescriptionApplication in Target Discovery
Phenotypic Screening Assesses the effect of compounds on the overall phenotype of a cell or organism. arsacs.comIdentifies compounds with desired biological effects without prior knowledge of the target.
Target Deconvolution Methods to identify the specific molecular target of a compound identified in a phenotypic screen. nih.govnih.govElucidates the mechanism of action of bioactive compounds.
Label-Free HTS Screening techniques, such as SAMDI-MS, that do not require fluorescent or radioactive labels. acs.orgReduces assay interference and expands the scope of screenable targets.
CRISPR-Based Screening Utilizes CRISPR gene-editing to identify genes that modify a compound's activity. acs.orgA powerful tool for target identification and validation.

Addressing Limitations in Current Research Methodologies

While emerging technologies offer exciting new possibilities, it is also crucial to acknowledge and address the limitations of current research methodologies. A key challenge in synthesis is the development of scalable and cost-effective green chemistry protocols that are applicable to a wide range of compounds, including this compound. While microwave and ultrasound-assisted methods show promise, their scalability for industrial production can be a hurdle.

In the realm of analytical chemistry, while in situ spectroscopic techniques provide a wealth of data, the analysis of complex reaction mixtures can be challenging. Overlapping spectral signals may require sophisticated chemometric methods for deconvolution. pnnl.gov Furthermore, the sensitivity of these techniques may not always be sufficient to detect low-concentration transient intermediates.

The success of AI and machine learning models is heavily dependent on the quality and quantity of the training data. For less-studied compounds like this compound, the available data may be sparse, limiting the predictive power of these models. The "black box" nature of some complex algorithms can also make it difficult to interpret the rationale behind their predictions.

Finally, while HTS can identify "hits," the process of validating these hits and confirming their mechanism of action can be time-consuming and resource-intensive. Distinguishing between specific and off-target effects is a significant challenge, and the deconvolution of HTS data from complex biological systems remains a complex task. biorxiv.org Addressing these limitations will be essential for translating the promising findings from these emerging methodologies into robust and reliable scientific knowledge.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(5-chloro-2-nitrophenyl)amino]ethanol, and how do reaction conditions influence yield?

  • Methodology :

  • Nitro-group introduction : React 5-chloro-2-aminophenyl derivatives with ethylene oxide under acidic conditions (e.g., HCl) to form the ethanolamine moiety .
  • Microwave-assisted optimization : Adapt protocols from analogous nitroaryl compounds (e.g., Claisen-Schmidt reactions) to enhance efficiency. Microwave irradiation in acetone/NaOH systems reduces reaction time and improves regioselectivity .
    • Data Table :
PrecursorReagent/ConditionsYieldReference
5-Chloro-2-nitrobenzaldehydeEthylene oxide, HCl~80%*
Nitroaryl intermediatesMicrowave, acetone/NaOH54–90%
*Estimated based on analogous syntheses.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Look for characteristic signals:
  • Aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene).
  • Ethanolamine protons: NH (δ ~5.3 ppm, broad), CH2OH (δ ~3.6–4.0 ppm) .
  • IR : Confirm O–H (3200–3600 cm⁻¹) and nitro-group (1520–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during reduction or substitution reactions?

  • Methodology :

  • Catalytic hydrogenation : Use Pd/C or Raney Ni to reduce the nitro group to an amine. Monitor regioselectivity via HPLC to avoid over-reduction .
  • Nucleophilic substitution : Replace the nitro group with thiols or amines under basic conditions (e.g., K2CO3/DMF) .
    • Data Contradiction :
  • notes nitro→amine reduction in ethanol, but warns of competing side reactions (e.g., ring chlorination) under harsh conditions. Optimize pH and temperature to suppress byproducts .

Q. How can computational chemistry (e.g., DFT, retrosynthesis tools) predict the compound’s stability and synthetic pathways?

  • Methodology :

  • Retrosynthesis AI : Use Template_relevance models (e.g., Reaxys, Pistachio) to identify feasible precursors and reaction templates .
  • DFT studies : Calculate bond dissociation energies (BDEs) for the C–NO2 bond to assess thermal stability .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Key Measures :

  • PPE : Gloves, goggles, and fume hoods to avoid inhalation (P261) and skin contact (P262) .
  • Waste disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/HCl) before disposal .

Biological and Pharmacological Research

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity via MTT assays .
  • Structure-activity relationship (SAR) : Modify the ethanolamine or nitro group to assess pharmacophore requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.